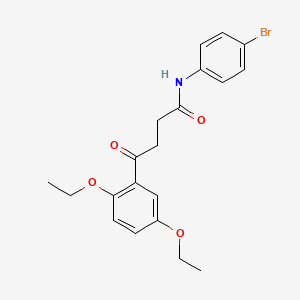

N-(4-bromophenyl)-4-(2,5-diethoxyphenyl)-4-oxobutanamide

Description

N-(4-bromophenyl)-4-(2,5-diethoxyphenyl)-4-oxobutanamide is a synthetic organic compound characterized by a central butanamide backbone substituted with a 4-bromophenyl group via an amide linkage and a 2,5-diethoxyphenyl ketone moiety.

Properties

CAS No. |

7500-11-0 |

|---|---|

Molecular Formula |

C20H22BrNO4 |

Molecular Weight |

420.3 g/mol |

IUPAC Name |

N-(4-bromophenyl)-4-(2,5-diethoxyphenyl)-4-oxobutanamide |

InChI |

InChI=1S/C20H22BrNO4/c1-3-25-16-9-11-19(26-4-2)17(13-16)18(23)10-12-20(24)22-15-7-5-14(21)6-8-15/h5-9,11,13H,3-4,10,12H2,1-2H3,(H,22,24) |

InChI Key |

QFLBYICJQXUNCV-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC(=C(C=C1)OCC)C(=O)CCC(=O)NC2=CC=C(C=C2)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-4-(2,5-diethoxyphenyl)-4-oxobutanamide typically involves a multi-step process. One common method is the acylation of 4-bromophenylamine with 4-(2,5-diethoxyphenyl)-4-oxobutanoic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-4-(2,5-diethoxyphenyl)-4-oxobutanamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various substituted derivatives.

Scientific Research Applications

N-(4-bromophenyl)-4-(2,5-diethoxyphenyl)-4-oxobutanamide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be employed in studies involving enzyme inhibition and protein-ligand interactions.

Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-4-(2,5-diethoxyphenyl)-4-oxobutanamide involves its interaction with specific molecular targets. The bromophenyl and diethoxyphenyl groups can engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, with biological macromolecules. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound shares critical structural motifs with known bioactive molecules:

- Bromophenyl Group : Common in antiviral agents (e.g., K22 in ), this group facilitates hydrophobic interactions and halogen bonding with target proteins.

- Butanamide Backbone : Provides conformational flexibility, enabling adaptation to enzyme active sites.

Table 1: Key Properties of N-(4-bromophenyl)-4-(2,5-diethoxyphenyl)-4-oxobutanamide and Analogs

Key Findings :

- Anti-Coronavirus Activity : K22, a bromophenyl-containing compound, inhibits coronavirus replication (EC50 = 5.5 μM). The target compound’s diethoxyphenyl group may alter binding kinetics compared to K22’s hydroxypiperidinyl group, which participates in hydrogen bonding .

Physicochemical and Pharmacokinetic Properties

- Metabolic Stability : Ethoxy groups are less prone to rapid phase I metabolism than methoxy or hydroxyl groups, suggesting prolonged half-life.

Biological Activity

N-(4-bromophenyl)-4-(2,5-diethoxyphenyl)-4-oxobutanamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in anticancer research. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from diverse research findings.

Synthesis of the Compound

The synthesis of N-(4-bromophenyl)-4-(2,5-diethoxyphenyl)-4-oxobutanamide typically involves the reaction of 4-bromobenzoyl chloride with 2,5-diethoxyphenylamine in the presence of a suitable base. The product is then purified through recrystallization or chromatography techniques to obtain a high-purity compound suitable for biological testing.

Anticancer Properties

Recent studies have demonstrated that N-(4-bromophenyl)-4-(2,5-diethoxyphenyl)-4-oxobutanamide exhibits significant anticancer activity. It has been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis.

-

Case Study: Antitumor Activity

A study evaluated the compound against a panel of 59 human tumor cell lines representing various neoplastic diseases. The results indicated that the compound selectively inhibited the growth of certain cancer types, particularly those associated with high levels of FGFR1 amplification. The most notable findings include:Cell Line IC50 (µM) NCI-H520 1.36 ± 0.27 NCI-H1581 1.25 ± 0.23 NCI-H226 2.31 ± 0.41 NCI-H460 2.14 ± 0.36 NCI-H1703 1.85 ± 0.32

These values indicate a strong inhibitory effect on non-small cell lung cancer (NSCLC) cell lines with FGFR1 amplification .

The mechanisms underlying the anticancer effects of N-(4-bromophenyl)-4-(2,5-diethoxyphenyl)-4-oxobutanamide involve several pathways:

- Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest at the G2/M phase in NSCLC cells, preventing further proliferation.

- Apoptosis Induction : Apoptotic pathways are activated following treatment with this compound, as evidenced by increased levels of pro-apoptotic markers .

- Inhibition of Key Signaling Pathways : The compound inhibits phosphorylation events in critical signaling pathways such as FGFR1 and ERK, which are often dysregulated in cancer .

Additional Biological Activities

Apart from its anticancer properties, preliminary research indicates that N-(4-bromophenyl)-4-(2,5-diethoxyphenyl)-4-oxobutanamide may possess anti-inflammatory effects and potential applications in treating conditions like ulcerative colitis . However, further studies are needed to fully elucidate these effects and their clinical relevance.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.